![molecular formula C17H12ClNO4 B4761100 2-{[2-(2-chlorophenyl)-4-oxo-4H-chromen-3-yl]oxy}acetamide](/img/structure/B4761100.png)
2-{[2-(2-chlorophenyl)-4-oxo-4H-chromen-3-yl]oxy}acetamide
Overview
Description
2-{[2-(2-chlorophenyl)-4-oxo-4H-chromen-3-yl]oxy}acetamide, also known as CPOA, is a synthetic compound that has shown potential in various scientific research applications. The chemical structure of CPOA consists of a chromenone ring system with a chlorophenyl group attached to it, along with an acetamide moiety.
Mechanism of Action
The mechanism of action of 2-{[2-(2-chlorophenyl)-4-oxo-4H-chromen-3-yl]oxy}acetamide is not fully understood. However, it has been suggested that 2-{[2-(2-chlorophenyl)-4-oxo-4H-chromen-3-yl]oxy}acetamide may exert its antibacterial and antifungal activity by inhibiting the activity of enzymes involved in cell wall synthesis. 2-{[2-(2-chlorophenyl)-4-oxo-4H-chromen-3-yl]oxy}acetamide has also been shown to scavenge free radicals and inhibit lipid peroxidation, which may contribute to its antioxidant activity.
Biochemical and Physiological Effects:
2-{[2-(2-chlorophenyl)-4-oxo-4H-chromen-3-yl]oxy}acetamide has been shown to have minimal toxicity in vitro and in vivo. In animal studies, 2-{[2-(2-chlorophenyl)-4-oxo-4H-chromen-3-yl]oxy}acetamide has been found to have no adverse effects on body weight, organ weight, or blood parameters. 2-{[2-(2-chlorophenyl)-4-oxo-4H-chromen-3-yl]oxy}acetamide has also been shown to have no mutagenic or genotoxic effects.
Advantages and Limitations for Lab Experiments
One advantage of using 2-{[2-(2-chlorophenyl)-4-oxo-4H-chromen-3-yl]oxy}acetamide in lab experiments is its low toxicity. This allows for higher concentrations to be used without the risk of adverse effects. Additionally, 2-{[2-(2-chlorophenyl)-4-oxo-4H-chromen-3-yl]oxy}acetamide has shown activity against a wide range of microorganisms, making it a useful tool in microbiology research. However, one limitation of using 2-{[2-(2-chlorophenyl)-4-oxo-4H-chromen-3-yl]oxy}acetamide is its limited solubility in aqueous solutions, which may affect its activity in certain experiments.
Future Directions
There are several future directions for the study of 2-{[2-(2-chlorophenyl)-4-oxo-4H-chromen-3-yl]oxy}acetamide. One potential area of research is the development of 2-{[2-(2-chlorophenyl)-4-oxo-4H-chromen-3-yl]oxy}acetamide derivatives with improved solubility and activity. Additionally, further studies are needed to fully understand the mechanism of action of 2-{[2-(2-chlorophenyl)-4-oxo-4H-chromen-3-yl]oxy}acetamide and its potential use in the treatment of oxidative stress-related diseases. Furthermore, the potential use of 2-{[2-(2-chlorophenyl)-4-oxo-4H-chromen-3-yl]oxy}acetamide as a tool in microbiology research should be further explored.
Scientific Research Applications
2-{[2-(2-chlorophenyl)-4-oxo-4H-chromen-3-yl]oxy}acetamide has been studied for its potential use in various scientific research applications. It has been found to have antibacterial activity against gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. 2-{[2-(2-chlorophenyl)-4-oxo-4H-chromen-3-yl]oxy}acetamide has also been studied for its antifungal activity against Candida albicans and Aspergillus niger. Additionally, 2-{[2-(2-chlorophenyl)-4-oxo-4H-chromen-3-yl]oxy}acetamide has been shown to have antioxidant activity and has been studied for its potential use in the treatment of oxidative stress-related diseases.
properties
IUPAC Name |
2-[2-(2-chlorophenyl)-4-oxochromen-3-yl]oxyacetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO4/c18-12-7-3-1-5-10(12)16-17(22-9-14(19)20)15(21)11-6-2-4-8-13(11)23-16/h1-8H,9H2,(H2,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWSLKFVMPUWSOA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(O2)C3=CC=CC=C3Cl)OCC(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(2-Chlorophenyl)-4-oxochromen-3-yl]oxyacetamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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